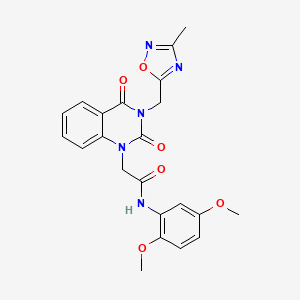

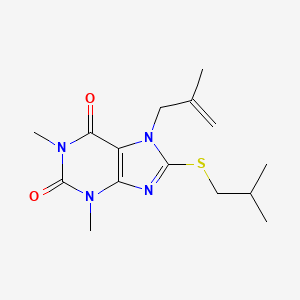

![molecular formula C22H27ClN2O5S B2478707 Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329988-39-7](/img/structure/B2478707.png)

Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzodioxol derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by the presence of a benzodioxol subunit .

Synthesis Analysis

Benzodioxol derivatives can be synthesized via various methods. For instance, one study reported the synthesis of benzodioxol carboxamide derivatives . Another study reported the synthesis of organoselenium compounds incorporating a benzodioxol subunit .Molecular Structure Analysis

The molecular structure of benzodioxol derivatives can be analyzed using various spectroscopic techniques such as HRMS, 1H-, 13C-NMR, and MicroED .Chemical Reactions Analysis

The chemical reactions involving benzodioxol derivatives can be complex and varied. For instance, one study reported the synthesis of benzodioxol carboxamide derivatives and their efficacy against α-amylase .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxol derivatives can be analyzed using various techniques. For instance, one study reported the characterization of benzodioxol carboxamide derivatives via HRMS, 1H-, 13C-NMR, and MicroED .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

One area of application involves chemical synthesis, where such compounds are used as intermediates in the synthesis of highly functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation synthesis process that uses ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent regioselectivity and high diastereoselectivities, showcasing the chemical versatility of similar compounds (Zhu, Lan, & Kwon, 2003).

Biological Activity and Pharmacology

In the realm of pharmacology, compounds with structures analogous to Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride have been synthesized and tested for various biological activities. Zykova et al. (2016) synthesized a series of Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates and found that one compound exhibited significant antiradical and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Zykova et al., 2016).

Material Science and Engineering

The synthesis of novel compounds also extends to material science, where such molecules can contribute to the development of new materials with specific properties. For example, the synthesis and characterization of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes have been explored for analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH), demonstrating the compound's relevance in modeling complex biological systems (Carson & Lippard, 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S.ClH/c1-6-27-20(26)16-13-10-21(2,3)24-22(4,5)17(13)30-19(16)23-18(25)12-7-8-14-15(9-12)29-11-28-14;/h7-9,24H,6,10-11H2,1-5H3,(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFATUUOAZXRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

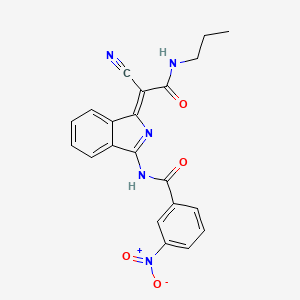

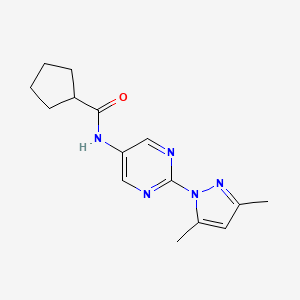

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)

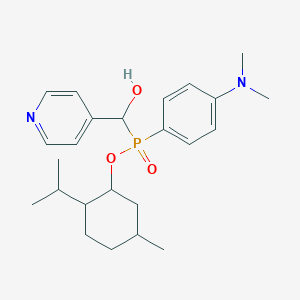

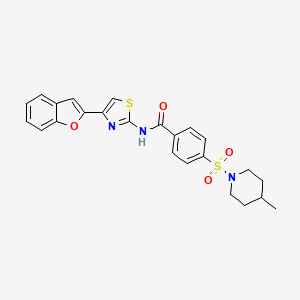

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)

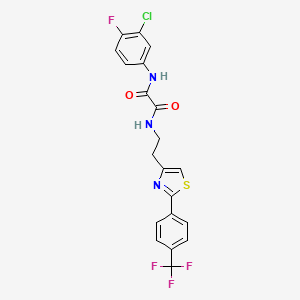

![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)

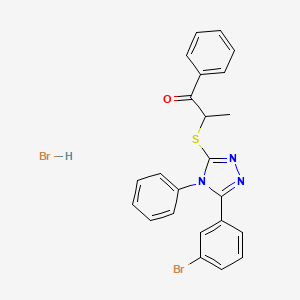

![1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2478631.png)

![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)